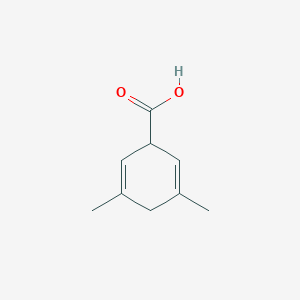
3,5-Dimethylcyclohexa-2,5-diene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylcyclohexa-2,5-diene-1-carboxylic acid is an organic compound with the molecular formula C9H12O2 It is a derivative of cyclohexadiene, featuring two methyl groups at positions 3 and 5, and a carboxylic acid group at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylcyclohexa-2,5-diene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexadiene, which is commercially available or can be prepared through known methods.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethylcyclohexa-2,5-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the cyclohexadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3,5-Dimethylcyclohexa-2,5-diene-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme catalysis and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethylcyclohexa-2,5-diene-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the diene structure can participate in conjugated systems and undergo various chemical transformations. These interactions influence the compound’s reactivity and its role in different chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylcyclohexa-2,5-diene-1,4-dione: This compound has a similar diene structure but differs in the position and type of functional groups.
4,5-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid dimethyl ester: Another related compound with additional carboxylic acid groups and ester functionalities.
Uniqueness
3,5-Dimethylcyclohexa-2,5-diene-1-carboxylic acid is unique due to its specific substitution pattern and the presence of a single carboxylic acid group. This distinct structure imparts unique chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
31673-46-8 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
3,5-dimethylcyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c1-6-3-7(2)5-8(4-6)9(10)11/h4-5,8H,3H2,1-2H3,(H,10,11) |
Clave InChI |
NDGINBZBZUXRQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(C=C(C1)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















